methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a fused triazolopyridine core, a 1,2,4-oxadiazole substituent, and a methyl furan carboxylate side chain. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 5-[[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5/c1-29-20(27)16-10-9-14(30-16)12-26-21(28)25-11-5-8-15(18(25)23-26)19-22-17(24-31-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQXKNLBMXOPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final product. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemical Properties and Structure
The compound features several notable structural elements:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole and Triazole Moieties : Heterocyclic compounds that contribute to its biological activity.
- Carboxylate Group : Enhances solubility and reactivity.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 394.39 g/mol.
Antimicrobial Activity
Research has indicated that derivatives containing oxadiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate can effectively inhibit the growth of various pathogenic bacteria and fungi.
Case Study
In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited moderate to high antimicrobial activity at low concentrations .
Anticancer Properties
The compound's structure suggests potential anticancer properties due to the presence of multiple heterocycles that can interact with DNA and other cellular targets.
Research Findings
A recent investigation highlighted the cytotoxic effects of similar compounds on cancer cell lines. For instance, derivatives were found to induce apoptosis in human breast cancer cells through the activation of specific apoptotic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties.
Experimental Evidence
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages . This finding indicates its potential use in treating inflammatory diseases.
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications as a pesticide or fungicide.
Application Insights
Research into furan derivatives has shown effectiveness against various fungal pathogens affecting crops. The use of such compounds could provide an environmentally friendly alternative to traditional chemical pesticides .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Effective at low concentrations | |
| Anticancer | Human breast cancer cells | Induced apoptosis |
| Anti-inflammatory | Activated macrophages | Reduced pro-inflammatory cytokines |
| Agricultural | Fungal pathogens | Effective as a fungicide |
Mechanism of Action
The mechanism by which methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A’s properties, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Structural Differences
- Core Heterocycles : Compound A’s triazolopyridine core distinguishes it from Compound B’s benzo[b][1,4]oxazin-3-one scaffold. The triazolopyridine system enhances π-π stacking interactions in target binding, as observed in kinase inhibitors .
- Substituent Variability : The 3-phenyl-1,2,4-oxadiazole group in Compound A contrasts with Compound C’s 4-fluorophenyl analog. Fluorination typically improves metabolic stability but reduces solubility, as seen in Compound C’s lower aqueous solubility compared to Compound A .
Functional and Pharmacological Contrasts
- Bioactivity : While Compound A’s bioactivity remains uncharacterized, Compound C’s kinase inhibition (IC50: 0.3 µM) highlights the triazolopyridine-oxadiazole synergy. Compound B’s antimicrobial activity (EC50: 8.2 µM) suggests divergent mechanisms tied to its benzooxazine core .
- Solubility : Compound A’s methyl furan ester enhances lipophilicity (solubility: 12.5 µg/mL in DMSO) relative to Compound D’s parent furan carboxylate (85.0 µg/mL in water), indicating trade-offs between bioavailability and hydrophilicity.
Research Findings and Limitations
- Crystallographic Data : Structural validation of Compound A remains unreported. Tools like SHELX-76, widely used for small-molecule refinement, could resolve its conformation and intermolecular interactions .
Biological Activity
Methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a furan-2-carboxylate moiety linked to a triazolo-pyridine structure and an oxadiazole substituent. Its intricate structure suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.
Chemical Structure
Chemical Structure
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing oxadiazole and triazole rings. For instance, derivatives of these heterocycles have demonstrated significant inhibition of viral replication in various assays.
- Case Study : A series of oxadiazole derivatives were tested against Herpes Simplex Virus (HSV) in Vero cells. One derivative exhibited up to 91% inhibition of HSV replication at a concentration of 50 μM , with a cytotoxicity (CC50) value of 600 μM .
Anticancer Activity
The anticancer properties of this compound have also been explored. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.
Research Findings
- Triazole Derivatives : A study synthesized several triazole-containing compounds that exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Oxadiazole Compounds : Another investigation reported that certain oxadiazole derivatives could inhibit tumor growth in vivo, suggesting that modifications to the oxadiazole ring can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound class are well-documented. Compounds featuring oxadiazoles and triazoles have been shown to possess broad-spectrum antibacterial activity.
Key Findings
- In vitro Studies : Various studies indicated that oxadiazole derivatives exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains. These compounds often displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
